1-(2-Bromobenzoyl)-4-phenylsemicarbazide
Description
1-(2-Bromobenzoyl)-4-phenylsemicarbazide is a semicarbazide derivative featuring a 2-bromobenzoyl group attached to the nitrogen atom of the semicarbazide backbone. The 2-bromobenzoyl substituent introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other semicarbazides .
Properties
Molecular Formula |
C14H12BrN3O2 |
|---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-phenylurea |
InChI |
InChI=1S/C14H12BrN3O2/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,(H,17,19)(H2,16,18,20) |
InChI Key |
IPLWOASKJZEAQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution
Compounds such as (Z)-1-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-phenylsemicarbazide (DH-03) and (Z)-1-(5,7-dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-phenylsemicarbazide (DH-04) share brominated aromatic systems but differ in their core structures (isatin vs. benzoyl). Key differences include:
Key Findings :
Thiosemicarbazide vs. Semicarbazide Derivatives
Replacing the semicarbazide oxygen with sulfur (e.g., 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide ) alters electronic and structural properties:
Key Findings :
Core Structure Variations: Coumarin vs. Benzoyl
Coumarin-based derivatives like (E)-1-[(2-oxo-2H-chromen-3-yl)methylidene]-4-phenylsemicarbazide feature electron-donating substituents (e.g., -OCH₃, -CH₃) on the coumarin core, contrasting with the electron-withdrawing bromine in the target compound :
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